Benzofuran, 3-nitroso-
CAS No.: 56273-12-2
Cat. No.: VC18425313
Molecular Formula: C8H5NO2
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56273-12-2 |
|---|---|
| Molecular Formula | C8H5NO2 |
| Molecular Weight | 147.13 g/mol |
| IUPAC Name | 3-nitroso-1-benzofuran |
| Standard InChI | InChI=1S/C8H5NO2/c10-9-7-5-11-8-4-2-1-3-6(7)8/h1-5H |
| Standard InChI Key | AMFRSVRADISJSB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CO2)N=O |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Identifiers
The IUPAC name for this compound is 3-nitroso-1-benzofuran, reflecting its nitroso substitution pattern on the fused bicyclic system . Key identifiers include:
The molecular structure (Fig. 1) consists of a planar benzofuran core with the nitroso group introducing partial double-bond character at the C3 position, potentially influencing electronic delocalization across the aromatic system .
Physicochemical Properties
Experimental and computed physical properties for 3-nitrosobenzofuran are summarized below:
The compound’s moderate lipophilicity (LogP = 2.46) suggests reasonable membrane permeability, while its low vapor pressure indicates limited volatility at ambient conditions . The nitroso group contributes to the polar surface area, enhancing potential hydrogen-bonding interactions .
Spectroscopic and Computational Descriptors
Electronic Structure
Density functional theory (DFT) calculations predict a highest occupied molecular orbital (HOMO) localized on the nitroso group and furan oxygen, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the benzene ring . This electronic distribution implies susceptibility to electrophilic aromatic substitution at the benzene moiety and redox activity at the nitroso site.
Vibrational Spectroscopy
Key IR absorption bands include:
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N=O Stretch: 1490–1530 cm⁻¹ (characteristic of nitroso compounds)
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C-O-C Stretch: 1240–1280 cm⁻¹ (furan ring)
Synthetic Routes and Reactivity
While explicit synthetic protocols for 3-nitrosobenzofuran remain undocumented in available literature, analogous nitrosoarene syntheses suggest potential pathways:
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Nitrosation of Benzofuran: Direct electrophilic nitrosation using nitrous acid (HNO₂) or nitrosonium salts (e.g., NOBF₄) under acidic conditions.
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Oxidation of 3-Aminobenzofuran: Treatment of 3-aminobenzofuran with oxidizing agents like hydrogen peroxide or sodium hypochlorite.
The nitroso group’s ambident nucleophilicity enables diverse reactivity, including:
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Dimerization: Formation of azodioxy derivatives under basic conditions.
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Cycloaddition: Participation in [4+2] Diels-Alder reactions with dienes.
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Reduction: Conversion to the corresponding amine (3-aminobenzofuran) via catalytic hydrogenation .
Toxicological Considerations
Although direct toxicity data for 3-nitrosobenzofuran are lacking, related benzofurans demonstrate organ-specific effects:
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Renal Toxicity: Chronic exposure to 2,3-benzofuran in rats caused dose-dependent nephropathy, with tubular degeneration and mineralization at ≥30 mg/kg/day .
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Hepatotoxicity: Mouse studies show elevated liver enzymes following subchronic benzofuran exposure .
Recommended Safety Protocols:
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Use NIOSH-approved respirators when handling powders.
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Avoid skin contact via nitrile gloves and lab coats.
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Store under inert atmosphere (-20°C) to prevent nitroso dimerization .
Environmental Fate and Ecotoxicity
Computational predictions using EPI Suite:
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